molecular formula C30H22N2O3 B11627939 2-[(4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}phenoxy)methyl]benzonitrile

2-[(4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}phenoxy)methyl]benzonitrile

Cat. No.: B11627939
M. Wt: 458.5 g/mol
InChI Key: DMVBKZOFEZQCEQ-UHFFFAOYSA-N
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Description

2-[(4-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}PHENOXY)METHYL]BENZONITRILE is a complex organic compound known for its unique structure and diverse applications in various scientific fields. This compound features a combination of indene, pyrrole, and benzonitrile moieties, making it a subject of interest in organic chemistry and material science.

Preparation Methods

The synthesis of 2-[(4-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}PHENOXY)METHYL]BENZONITRILE involves multiple steps, starting with the preparation of the indene and pyrrole intermediates. The reaction conditions typically include the use of solvents like ethanol or acetonitrile and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}PHENOXY)METHYL]BENZONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its derivatives can inhibit protein kinases by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-[(4-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}PHENOXY)METHYL]BENZONITRILE lies in its combination of functional groups, which confer distinct chemical and physical properties, making it versatile for various applications.

Properties

Molecular Formula

C30H22N2O3

Molecular Weight

458.5 g/mol

IUPAC Name

2-[[4-[3-[(1,3-dioxoinden-2-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]phenoxy]methyl]benzonitrile

InChI

InChI=1S/C30H22N2O3/c1-19-15-23(16-28-29(33)26-9-5-6-10-27(26)30(28)34)20(2)32(19)24-11-13-25(14-12-24)35-18-22-8-4-3-7-21(22)17-31/h3-16H,18H2,1-2H3

InChI Key

DMVBKZOFEZQCEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3C#N)C)C=C4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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